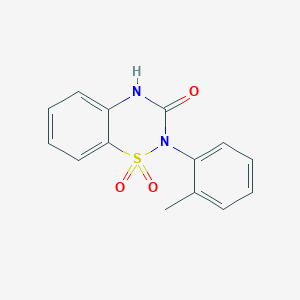
3-(6-Methylpyridin-3-yl)propan-1-ol
Vue d'ensemble
Description
“3-(6-Methylpyridin-3-yl)propan-1-ol” is a chemical compound with the molecular formula C9H13NO . It has a molecular weight of 151.21 . The compound is also known as "3-Pyridinepropanol, 6-methyl-" .
Molecular Structure Analysis
The InChI code for “3-(6-Methylpyridin-3-yl)propan-1-ol” is 1S/C9H13NO/c1-8-5-9(3-2-4-11)7-10-6-8/h5-7,11H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“3-(6-Methylpyridin-3-yl)propan-1-ol” is an oil at room temperature . Additional physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.Applications De Recherche Scientifique
Antagonists for Osteoporosis Prevention and Treatment
A study identified a potent and selective antagonist of the alpha(v)beta(3) receptor, which showed significant efficacy in in vivo models of bone turnover, suggesting its potential for clinical development in osteoporosis prevention and treatment (Hutchinson et al., 2003).
Oncogenic Kinase Inhibition for Cancer Therapy
Modifications on a 3-methoxy-2-aminopyridine compound, aimed at reducing mutagenic potential and time-dependent drug-drug interaction, led to a potent inhibitor of the oncogenic kinase bRAF. This highlights its relevance in cancer therapy (Palmer et al., 2012).
Photocatalytic CO2 Reduction
Research into supramolecular metal complexes for photocatalytic CO2 reduction examined Ru(II)-Re(I) binuclear and tetranuclear complexes. These studies are crucial for advancing photocatalytic activities and applications in environmental remediation (Gholamkhass et al., 2005).
Molecular Structure and Antioxidant Activity
A novel phthalide derivative exhibited significant antioxidant activity, and its molecular structure was analyzed both experimentally and theoretically. This work contributes to the understanding of molecular interactions and their implications for biological applications (Yılmaz et al., 2020).
Non-purine Xanthine Oxidase Inhibitors
Two cyclodidepsipeptides were evaluated for their inhibitory activity against xanthine oxidase, demonstrating their potential as non-purine xanthine oxidase inhibitors and anti-inflammatory agents. Such compounds could be promising for the treatment of gout and other conditions related to excessive uric acid production (Šmelcerović et al., 2013).
Synthetic Antioxidant Development
Improvements in the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a new synthetic antioxidant, demonstrate the importance of optimizing preparation methods for compounds with potential health benefits (Xing-sheng, 2007).
Safety And Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
Propriétés
IUPAC Name |
3-(6-methylpyridin-3-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-8-4-5-9(7-10-8)3-2-6-11/h4-5,7,11H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJHHIDLQVUQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Methylpyridin-3-yl)propan-1-ol | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

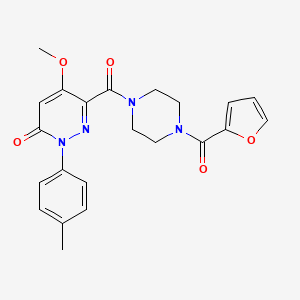
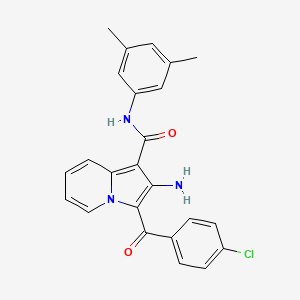
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride](/img/structure/B2919007.png)
![3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919009.png)
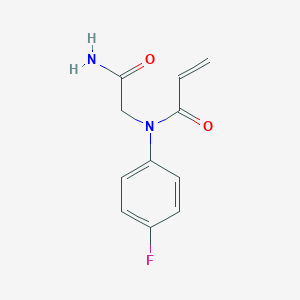
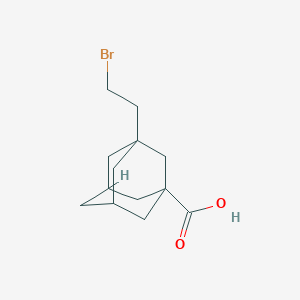
![1-(3,4-dimethylphenyl)-4-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]pyrrolidin-2-one](/img/structure/B2919017.png)
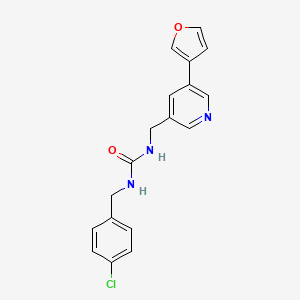
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chloroacetamide](/img/structure/B2919019.png)
![1-[4-(tert-butyl)benzyl]-6-phenyl-2(1H)-pyridinone](/img/structure/B2919020.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B2919021.png)
![N-(2,4-dimethoxyphenyl)-3-(4-fluorophenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2919024.png)
![3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-phenol](/img/structure/B2919025.png)
